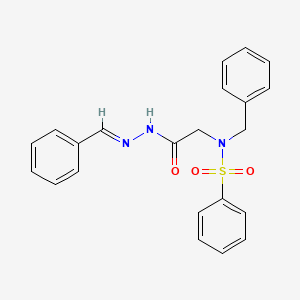
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels and receptors in the nervous system, leading to its neuroprotective effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. In cancer cells, this compound has been found to regulate the expression of various genes involved in cell cycle progression, apoptosis, and angiogenesis.
実験室実験の利点と制限
The advantages of using N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide in lab experiments include its potential neuroprotective and anticancer effects, as well as its use as a scaffold for drug discovery. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound in different cell types and tissues. Secondly, the potential of this compound as a therapeutic agent for neurodegenerative diseases and cancer needs to be explored in animal models and clinical trials. Thirdly, the development of new derivatives of this compound with improved pharmacological properties may lead to the discovery of new drugs for various diseases.
合成法
The synthesis of N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(1-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells and may be a potential anticancer agent. In drug discovery, this compound has been used as a scaffold for the development of new drugs with improved pharmacological properties.
特性
IUPAC Name |
N-[1-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12(20-18(23)13-7-5-4-6-8-13)19-21-17(22-26-19)14-9-10-15(24-2)16(11-14)25-3/h9-13H,4-8H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKIYEVWNXXUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
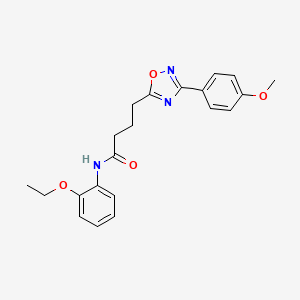
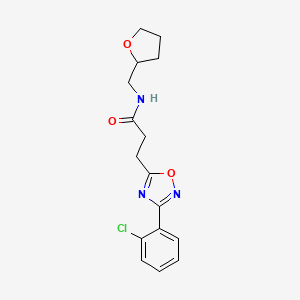
![3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709108.png)
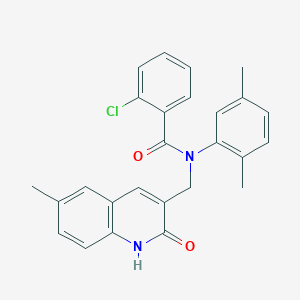
![N-(4-ethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7709130.png)
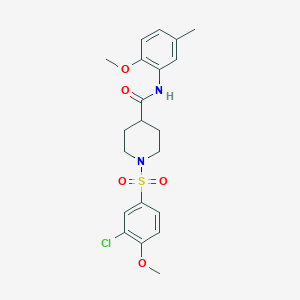


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7709159.png)


